molecular formula C20H29NO3 B144038 1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol CAS No. 127003-40-1

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol

Cat. No.: B144038
CAS No.: 127003-40-1
M. Wt: 329.4 g/mol
InChI Key: YPYIXDUIJJSRCH-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a phenoxypropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-(dimethylamino)ethyl)phenol in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxyphenyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to alter cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethylamino)-3-(2-(2-(4-methoxyphenyl)ethyl)phenoxy)-2-propanol
  • 1-(Dimethylamino)-3-(2-(2-(3-ethoxyphenyl)ethyl)phenoxy)-2-propanol
  • 1-(Dimethylamino)-3-(2-(2-(3-methylphenyl)ethyl)phenoxy)-2-propanol

Uniqueness

1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

1-(dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-21(2)14-18(22)15-24-20-7-5-4-6-17(20)11-8-16-9-12-19(23-3)13-10-16/h4-7,9-10,12-13,18,22H,8,11,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREPHAPHABGCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86819-17-2 (hydrochloride)
Record name 1-(2-(3-Methoxyphenyl)ethyl)phenoxy-3-(dimethylamino)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127003401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80925762
Record name 1-(Dimethylamino)-3-{2-[2-(4-methoxyphenyl)ethyl]phenoxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127003-40-1
Record name 1-(2-(3-Methoxyphenyl)ethyl)phenoxy-3-(dimethylamino)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127003401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)-3-{2-[2-(4-methoxyphenyl)ethyl]phenoxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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